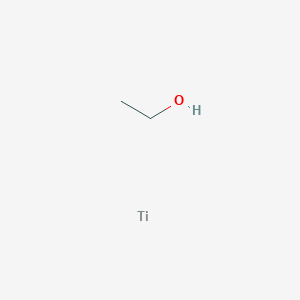
Ethanol--titanium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol–titanium (1/1) is a compound formed by the combination of ethanol and titanium. This compound is part of the broader class of metal alkoxides, which are widely used in various chemical processes due to their unique properties. Ethanol–titanium (1/1) is particularly notable for its applications in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanol–titanium (1/1) can be synthesized through several methods, including the sol-gel process and solvothermal techniques. In the sol-gel process, titanium alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to produce the desired compound . The solvothermal method involves the reaction of titanium alkoxides with ethanol under high temperature and pressure conditions .
Industrial Production Methods: Industrial production of ethanol–titanium (1/1) typically involves the use of titanium alkoxides as the titanium source. The mixture undergoes a low-temperature reflux reaction in an ethanol/water solution, followed by filtration, washing, and vacuum drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kulinkovich reaction, where titanium (IV) isopropoxide acts as a catalyst to produce cyclopropanol derivatives from Grignard reagents and esters .
Common Reagents and Conditions: Common reagents used in reactions involving ethanol–titanium (1/1) include Grignard reagents, esters, and titanium (IV) isopropoxide. Reaction conditions often involve elevated temperatures and the presence of organic solvents .
Major Products: The major products formed from reactions involving ethanol–titanium (1/1) include cyclopropanol derivatives and other organotitanium compounds .
Wissenschaftliche Forschungsanwendungen
Ethanol–titanium (1/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethanol–titanium (1/1) involves its interaction with various molecular targets and pathways. In catalytic reactions, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of desired products . The compound’s ability to form stable complexes with organic molecules is key to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Ethanol–titanium (1/1) can be compared with other metal alkoxides, such as aluminum ethoxide and zirconium ethoxide. While these compounds share similar properties, ethanol–titanium (1/1) is unique due to its specific catalytic activity and stability . Other similar compounds include:
Aluminum ethoxide: Used in the synthesis of aluminum oxide materials.
Zirconium ethoxide: Known for its applications in the production of zirconium-based ceramics and coatings.
Eigenschaften
CAS-Nummer |
915951-12-1 |
|---|---|
Molekularformel |
C2H6OTi |
Molekulargewicht |
93.94 g/mol |
IUPAC-Name |
ethanol;titanium |
InChI |
InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
WLPSNBGDESCKIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.[Ti] |
Verwandte CAS-Nummern |
280745-34-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


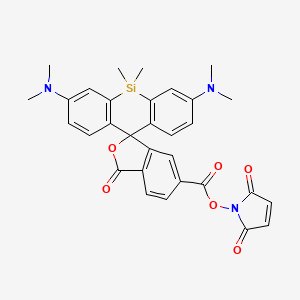

![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
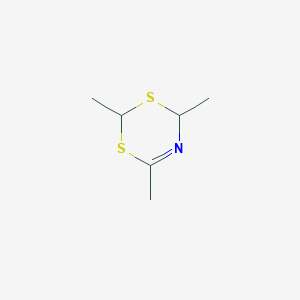
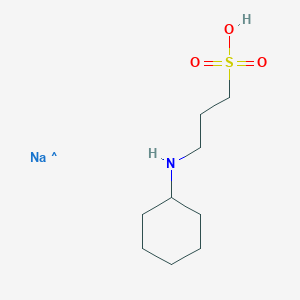
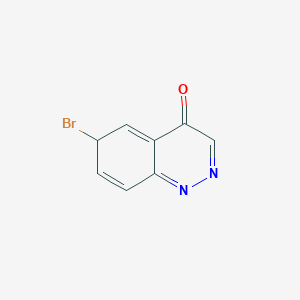
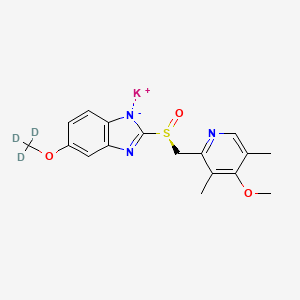
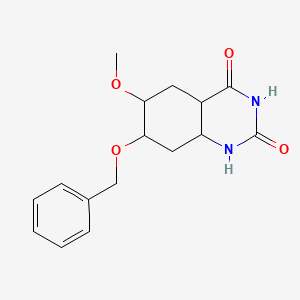
![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
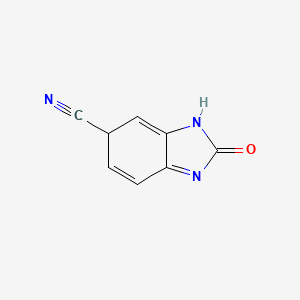

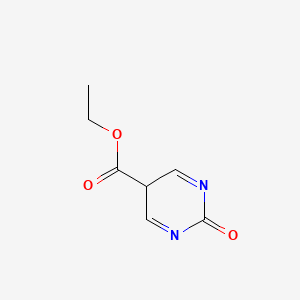
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
